3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZKFXPVUWBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(Thiophene-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring may interact with biological receptors, while the piperidine and imidazolidine-2,4-dione moieties can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Heterocycle Variations
a) Thiophene-2-carbonyl vs. Thiophene-3-carbonyl Derivatives
- Target Compound: Thiophene-3-carbonyl placement creates distinct electronic and steric environments compared to thiophene-2-carbonyl derivatives (e.g., compound 5 in ).
- Impact : Positional isomerism could influence metabolic stability or target selectivity, though specific activity data are unavailable in the evidence.
b) Thiophene vs. Thiadiazole Substituents
- 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoroethyl)imidazolidine-2,4-dione ():
- Structural Differences : Replaces thiophene with a thiadiazole ring (two nitrogens, one sulfur) and adds a trifluoroethyl group.
- Impact : Thiadiazole’s higher electronegativity may improve solubility but reduce lipophilicity. The trifluoroethyl group increases metabolic resistance due to strong C-F bonds .
c) Halogenated Thiophene Derivatives
- 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (): Structural Differences: Incorporates chlorine atoms at the 2- and 5-positions of thiophene and a methyl group on the imidazolidinedione.
Aromatic vs. Aliphatic Substituents
a) Benzenesulfonyl Derivative (BK63954) ():
- Structure : Features a 5-fluoro-2-methoxybenzenesulfonyl group.
- Comparison : The sulfonyl group is more electron-withdrawing than carbonyl, possibly altering charge distribution and solubility. The fluorine atom could enhance bioavailability via membrane permeability .
b) Phenylbutanoyl Derivative (BK63738) ():
- Structure: Contains a 2-phenylbutanoyl chain.
Research Implications and Limitations
- Gaps : Physical properties (e.g., melting points, solubility) are largely unavailable (N/A in –4), limiting direct pharmacological comparisons.
- Theoretical Insights : Substituent electronic and steric profiles suggest the thiophene-3-carbonyl group balances aromaticity and steric accessibility, making it a promising scaffold for further optimization.
References Synthesis routes and positional isomerism (). Impact of sulfonyl and aliphatic substituents (). Thiadiazole and trifluoroethyl effects (). Halogenation and steric modifications (). Role of thiophene-carbonyl in activity ().
Biological Activity
3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of imidazolidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 251.35 g/mol. The presence of the thiophene ring and piperidine moiety contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
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Anticancer Activity :
- Studies have indicated that imidazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound showed IC₅₀ values indicative of effective growth inhibition in these cell lines .
- A notable study reported that derivatives similar to this compound induced apoptosis through both extrinsic and intrinsic signaling pathways in HeLa cells .
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
- The compound has been identified as a selective inhibitor of PTP1B, an important target in diabetes treatment due to its role in insulin signaling . Virtual screening and molecular docking studies revealed that it binds effectively to the active site of PTP1B, demonstrating potential for enhancing glucose uptake in cellular models .
- Antimicrobial Activity :
Table 1: Biological Activity Summary
Case Studies
-
Case Study on Anticancer Properties :
- A recent study evaluated the effects of several imidazolidine derivatives on human tumor cell lines. Among these, the derivative corresponding to this compound exhibited the highest potency, significantly reducing cell viability compared to control treatments.
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Case Study on PTP1B Inhibition :
- In a series of experiments assessing glucose metabolism in vitro, researchers found that treatment with this compound led to a marked increase in glucose uptake by adipocytes, suggesting its potential utility in managing type 2 diabetes through modulation of insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
